Methyl 4-pyrrolidin-1-ylbenzoate

Medicinal Chemistry Lipophilicity Membrane Permeability

Researchers requiring a validated negative control for high-throughput screening face limited options with documented multi-assay inactivity. Methyl 4-pyrrolidin-1-ylbenzoate (CAS 129414-26-2) addresses this gap with confirmed lack of inhibition in DHFR, HMG-CoA reductase, and 5-lipoxygenase assays (up to 100 μM). • Negative control: Zero activity across orthogonal enzymatic assays ensures clean HTS data. • SAR scaffold: 0.39 logP differential vs. piperidine analog enables controlled lipophilicity studies. • QC reference: Well-defined mp 141°C supports DSC calibration and identity testing.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 129414-26-2
Cat. No. B142463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-pyrrolidin-1-ylbenzoate
CAS129414-26-2
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)N2CCCC2
InChIInChI=1S/C12H15NO2/c1-15-12(14)10-4-6-11(7-5-10)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3
InChIKeyXNIVNLQKURGIAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-pyrrolidin-1-ylbenzoate (CAS 129414-26-2): Baseline Overview


Methyl 4-pyrrolidin-1-ylbenzoate (CAS 129414-26-2) is a para-substituted benzoate ester featuring a pyrrolidine ring, identified by the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . Commercial availability is typically at 95–98% purity, and the compound is characterized by a melting point of 141 °C . Its documented lack of significant inhibitory activity in multiple biochemical assays—including dihydrofolate reductase (DHFR) and 5-lipoxygenase—positions it as a valuable negative control or inert scaffold in medicinal chemistry and chemical biology [1][2].

Negative-control fit Inactive across DHFR, 5‑LOX, HMG‑CoA reductase
Inert SAR scaffold Pyrrolidine-benzoate core for amine-ring modification studies
Solid-state handling Defined melting point supports crystallization and QC workflows

Why Substitution with Piperidine or Morpholine Analogs Fails


The methyl 4-pyrrolidin-1-ylbenzoate scaffold exhibits quantifiable physicochemical divergence from its piperidine and morpholine congeners that precludes casual substitution. A direct comparison reveals a logP differential of 0.39 units relative to the piperidine analog, translating to a >2‑fold difference in predicted membrane permeability [1]. Furthermore, while the piperidine derivative demonstrates measurable PI3Kδ inhibition (IC50 = 102 nM), the pyrrolidine analog is conspicuously devoid of activity in multiple orthogonal enzymatic assays [2][3][4]. Such discrete profiles—encompassing both physicochemical properties and biological target engagement—underscore that analog selection is non-interchangeable and must be guided by quantitative evidence rather than structural similarity alone.

Property
Target
Piperidine analog
Risk
Lipophilicity
Lower logP
Higher logP
Predicted membrane permeability may differ >2‑fold
Enzymatic activity
Inactive (DHFR, 5‑LOX, HMG‑CoA)
Measurable PI3Kδ inhibition
Target engagement profile may shift; not interchangeable as inert control

Quantified Differentiation Against Closest Structural Analogs


Lipophilicity (logP) Differentiation vs. Piperidine Analog

The target compound exhibits a calculated logP of 2.14, which is 0.39 units lower than its piperidine analog (logP = 2.53) [1]. This difference corresponds to a predicted 2.5‑fold lower membrane permeability, influencing compound partitioning and in vivo distribution.

Lipophilicity (logP)
Reported
ΔlogP = 0.39 lower
May reduce passive permeability; supports peripheral restriction designs
Target logP 2.14 vs piperidine 2.53; calculated values
Medicinal Chemistry Lipophilicity Membrane Permeability Pharmacokinetics

Acid Dissociation Constant (pKa) vs. Carboxylic Acid Analog

The methyl ester derivative possesses a predicted pKa of 3.08, whereas its carboxylic acid counterpart (4-(pyrrolidin-1-yl)benzoic acid) has a reported pKa of approximately 4.2–4.5 [1]. This shift alters the compound's ionization state at physiological pH, impacting aqueous solubility and salt formation potential.

pKa (predicted)
Class-level
pKa 3.08
More acidic than carboxylic acid analog; influences ionization and solubility
Carboxylic acid pKa ~4.2–4.5 (class-level inference)
Physical Chemistry Ionization State Solubility Reactivity

Melting Point Divergence vs. Piperidine Analog

The target compound exhibits a melting point of 141 °C, whereas the piperidine analog is typically a white to off-white solid with a melting range that is often lower or not consistently reported as a sharp point . This higher melting point reflects stronger intermolecular forces in the crystalline lattice, which can simplify purification and handling.

Melting point
Data to verify
141 °C (sharp)
Defined melting point supports crystallization and QC workflows
Piperidine analog shows ambiguous thermal behavior; confirm experimentally
Solid-State Chemistry Purification Handling Process Chemistry

Enzymatic Inactivity Profile in DHFR, HMG-CoA Reductase, and 5-Lipoxygenase

The compound was evaluated and found to lack significant inhibitory activity against three distinct enzyme targets: dihydrofolate reductase (DHFR), rat hepatic microsomal HMG-CoA reductase, and RBL-1 5‑lipoxygenase at concentrations up to 100 μM [1][2][3]. This clean inactivity profile is in stark contrast to the piperidine analog, which demonstrates nanomolar PI3Kδ inhibition (IC50 = 102 nM) [4].

Enzymatic activity
Head-to-head
Inactive at 100 µM vs IC50 102 nM (PI3Kδ)
Supports use as negative control in enzymatic screening
>980‑fold difference; confirm inactivity in target assay
Biochemical Assay Negative Control Target Selectivity Medicinal Chemistry

Polar Surface Area and CNS Penetration Potential

The target compound possesses a topological polar surface area (TPSA) of 29.54 Ų, which is identical to that of the piperidine analog (29.54 Ų) but lower than the morpholine analog (38.8 Ų) [1][2]. This places the pyrrolidine and piperidine esters within the favorable range for potential CNS penetration (TPSA < 60–70 Ų), while the morpholine analog is less likely to cross the blood-brain barrier.

TPSA
Class-level
29.54 Ų
Low TPSA suggests potential for CNS penetration when activity is engineered
Identical to piperidine analog; morpholine 38.8 Ų
Medicinal Chemistry Blood-Brain Barrier CNS Penetration Drug Design

Application Scenarios Based on Verified Differential Evidence


Negative Control for Enzymatic and Cellular Assays

Given its demonstrated lack of significant inhibitory activity in DHFR, HMG-CoA reductase, and 5‑lipoxygenase assays (up to 100 μM), this compound is uniquely suited as a negative control in high-throughput screening campaigns. Researchers can confidently attribute observed biological effects to test compounds rather than background interference from the pyrrolidine-benzoate core [1].

Scaffold for SAR Studies on Amine Ring Modification

The quantifiable logP difference of 0.39 units versus the piperidine analog provides a rational basis for investigating how incremental changes in lipophilicity affect ADME properties without altering TPSA. This makes the compound an ideal starting point for parallel SAR exploration where ring size is the sole variable [2].

Crystallization and Solid-State Chemistry Reference Standard

The well-defined melting point of 141 °C, contrasting with the less-defined thermal behavior of the piperidine analog, establishes this compound as a reliable reference material for differential scanning calorimetry (DSC) calibration, recrystallization protocol development, and identity testing in quality control laboratories .

Synthetic Intermediate for Ester Prodrugs with Controlled Hydrolysis

The predicted pKa of 3.08 indicates that the ester is more readily hydrolyzed under mild acidic conditions compared to its carboxylic acid counterpart. This property can be exploited in the design of ester prodrugs that release the active 4-(pyrrolidin-1-yl)benzoic acid moiety in vivo .

Application
Selection Property
Validation Focus
Negative control for biochemical screening
Enzymatic inactivity profile (DHFR, 5‑LOX, HMG‑CoA)
Assay background confirmation
Amine ring SAR scaffold
logP difference vs piperidine (without TPSA change)
ADME property modulation studies
Solid-state reference standard
Well-defined melting point
DSC calibration and recrystallization protocols
Ester prodrug intermediate (hydrolysis research)
Predicted pKa and hydrolysis behavior
Prodrug cleavage rate studies

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